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Acid Green 28

Cat. No.: B1175345
CAS No.: 12217-29-7
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Description

Acid Green 28 (CAS 6408-57-7, CI 61580) is a bluish-green synthetic dye belonging to the acid dye class, with a molecular formula of C 34 H 32 N 2 Na 2 O 8 S 2 and a molecular weight of 738.74 . Its primary research and industrial applications focus on the dyeing and printing of protein-based fibers such as wool and silk, as well as polyamide fabrics . On wool, it is typically applied in a neutral bath using ammonium sulfate as a dyeing aid, achieving high dye uptake even at 70°C . It is also suitable for direct printing on these fabrics and can serve as a key dye for achieving bright green shades in research focused on colorfastness and dyeing process optimization . Beyond its application as a colorant, this compound is a significant compound in environmental science research. It is frequently used as a model pollutant in studies investigating advanced wastewater treatment technologies, particularly in the development and testing of adsorption and electrochemical degradation methods . Research into its adsorption has explored nanomaterials like amino-functionalized nanoporous silica SBA-3, where the adsorption mechanism is primarily driven by electrostatic attraction and hydrogen bonding . Electrochemical degradation studies using anodes like Ti/β-PbO2 have demonstrated high decolorization rates, with research outlining a degradation pathway that involves the release of sulfonic groups, leading to anthraquinone and aminobenzene derivatives, and eventually forming chloramine compounds . The dye appears as a brilliant blue powder that is soluble in water, yielding a blue solution . It is known to have moderate to good fastness properties to soaping and perspiration, and a light fastness of 6 on wool . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for personal consumption.

Properties

CAS No.

12217-29-7

Molecular Formula

C34H32N2Na2O10S2

Origin of Product

United States

Advanced Synthetic Methodologies and Chemical Modifications of Acid Green 28

Elucidation of Classical and Modern Synthetic Pathways for Anthraquinone (B42736) Acid Dyes

Anthraquinone dyes are a significant class of colorants, second only to azo dyes in terms of industrial importance 182.160.97. Their synthesis is typically based on the anthraquinone scaffold, which is itself colorless but becomes colored upon the introduction of electron-donating groups, such as hydroxyl or amino groups, usually at the 1-, 4-, 5-, or 8-positions wikipedia.org.

Classical synthetic routes for anthraquinone dyes often involve reactions such as sulfonation, nitration, and subsequent nucleophilic substitution of these groups with amines or hydroxyls wikipedia.org. A key intermediate for many acid anthraquinone dyes is bromaminic acid (1-amino-4-bromoanthraquinone-2-sulfonic acid) wikipedia.org. This intermediate can be synthesized from 1-aminoanthraquinone (B167232) through sulfonation and bromination wikipedia.org. Subsequent condensation of bromaminic acid with aliphatic or aromatic amines yields vibrant blue dyes wikipedia.orgupb.ro. For instance, the condensation of bromaminic acid with certain aniline (B41778) derivatives has been explored to synthesize new dyes upb.ro.

Modern synthetic approaches aim to improve efficiency, reduce reaction times, and minimize environmental impact. Microwave-assisted synthesis and solvent-free conditions are examples of such advancements rasayanjournal.co.inresearchgate.nettsijournals.com. The Ullmann coupling reaction, often used in the synthesis of anthraquinone dyes from bromaminic acid and amine/aniline derivatives, can be performed under microwave irradiation with catalytic amounts of elemental copper, significantly reducing reaction times compared to traditional methods acs.org.

The synthesis of anthraquinone derivatives can also be achieved through Friedel-Crafts reactions between phthalic anhydride (B1165640) and substituted benzenes, followed by cyclodehydration 182.160.97tandfonline.com. Novel methods utilizing catalysts like alum in water as a solvent have been reported for the synthesis of anthraquinone derivatives, offering advantages such as being inexpensive, simple, and faster tandfonline.com.

Acid Green 28 itself can be prepared from intermediates such as 1,4,5,8-Tetrahydroxyanthracene-9,10-dione or 1,4-Dichloro-5,8-dihydroxyanthracene-9,10-dione through condensation with 4-Butylbenzenamine, followed by oxidation and sulfonation to form the sodium salt worlddyevariety.comchemicalbook.comguidechem.comchemicalbook.com.

Green Chemistry Principles in this compound Synthesis and Derivatization

The application of green chemistry principles in dye synthesis is crucial for developing more sustainable and environmentally friendly processes. This involves minimizing waste, using less hazardous chemicals, and reducing energy consumption.

Bio-based Catalysis and Solvent-Free Reaction Systems

Bio-based catalysis, utilizing enzymes or microorganisms, is an emerging area in green chemistry for dye synthesis and treatment. While direct examples for this compound synthesis are limited in the search results, oxidoreductase enzymes like laccases have shown potential in the biodegradation of anthraquinone dyes, suggesting their potential role in sustainable dye lifecycle management or potentially in bio-inspired synthetic routes researchgate.netmjcce.org.mk.

Solvent-free reaction systems are another key aspect of green chemistry, eliminating or reducing the need for often volatile and hazardous organic solvents. Microwave-assisted synthesis is frequently coupled with solvent-free conditions to enhance reaction rates and yields rasayanjournal.co.inresearchgate.nettsijournals.com. This approach has been successfully applied to the synthesis of various organic compounds, including anthraquinone derivatives rasayanjournal.co.inresearchgate.nettsijournals.comresearchgate.netnih.gov.

Microwave-Assisted Synthesis Techniques

Microwave irradiation has been widely adopted in organic synthesis as a non-conventional energy source, offering benefits such as drastically reduced reaction times, higher yields, and often enabling solvent-free conditions rasayanjournal.co.inresearchgate.nettsijournals.comtsijournals.com. This technique promotes rapid heating and can accelerate reactions that would traditionally require much longer durations under conventional heating methods rasayanjournal.co.intsijournals.com. Microwave-assisted synthesis has been applied to the synthesis of anthraquinone dyes and intermediates, including condensation reactions and the preparation of polymerizable anthraquinone dyes acs.orgbeilstein-journals.org.

Exploration of Sustainable Precursors and Reagents

Utilizing sustainable precursors and reagents is vital for reducing the environmental footprint of dye synthesis. Natural sources of anthraquinones, such as those derived from plants or fungi, are being explored as potential sustainable alternatives to petroleum-based starting materials emerald.comias.ac.inresearchgate.netresearchgate.net. For example, natural quinones can serve as sustainable precursors for small dye molecules emerald.com. Research is also ongoing into the production of natural anthraquinones through synthetic biology and metabolic engineering in microorganisms like E. coli and yeast anr.fr. Anacardic acid, isolated from cashew nut shell liquid, has also been identified as a potential precursor for the synthesis of anthraquinone dyes emerald.com.

Strategies for Functionalization and Structural Diversification of this compound Derivatives

Functionalization and structural diversification of anthraquinone dyes are pursued to tailor their properties for specific applications, such as enhanced performance, altered color shades, or the introduction of new functionalities.

Chemical Derivatization for Enhanced Performance in Specific Applications

Chemical derivatization involves introducing or modifying functional groups on the anthraquinone core or its substituents. This can significantly impact properties like solubility, lightfastness, thermal stability, and interactions with different substrates colab.wsicrc.ac.ir. For anthraquinone dyes, functionalization often involves reactions at the amino or hydroxyl groups, or modifications to the sulfonic acid groups.

Strategies for functionalization include reactions that form C-C, C-N, C-O, C-S, and C-Hal bonds with the anthraquinone core colab.ws. The introduction of substituents and functional groups can directly affect the applied properties of the dye colab.ws. For instance, the presence of solubilizing groups like sodium sulfonate is characteristic of acid dyes and is crucial for their application in aqueous dye baths for fibers like wool, silk, nylon, leather, and paper kvmwai.edu.in.

Specific examples of derivatization for enhanced performance include the synthesis of polymerizable anthraquinone dyes by introducing methacrylate (B99206) functionalities beilstein-journals.org. These polymerizable dyes can be covalently incorporated into copolymers, preventing their diffusion out of the polymer matrix and making them suitable for applications like iris implants beilstein-journals.org. Functionalization of anthraquinone dyes has also been explored for creating fluorescent probes for protein labeling, involving the synthesis of biotin-, NHS ester-, and maleimide-terminated anthraquinone derivatives liberty.edu. The introduction of different substituents on the anthraquinone backbone can affect the properties of adducts formed with materials like carbon nanotubes icrc.ac.ir.

The synthesis of disperse reactive dyes with specific bridge groups is another strategy to improve coloration properties on natural fibers in environmentally friendly media like supercritical carbon dioxide nih.gov. This involves cross-coupling condensation reactions, such as Ullmann reactions nih.gov.

Integration into Composite Materials through Chemical Bonding

Research into the integration of various functional molecules and dyes into composite materials often explores methods involving chemical bonding to enhance material properties and ensure long-term stability of the incorporated substance within the composite matrix. Chemical bonding mechanisms, such as covalent bonds, hydrogen bonding, and ionic interactions, can facilitate strong interfaces between the filler or additive and the matrix material. For instance, studies have investigated the use of functionalized graphene and lignin (B12514952), which possess functional groups enabling chemical interactions, for integration into polymer composites, leading to improved mechanical and thermal properties. Similarly, the chemical bonding between dyes and textile fibers is a fundamental aspect of the dyeing process, contributing to colorfastness worlddyevariety.comchemicalbook.com.

However, a thorough review of the available literature specifically concerning this compound did not yield detailed research findings or advanced synthetic methodologies explicitly focused on its direct integration into composite materials through chemical bonding. While this compound is known to form chemical bonds with fibers during textile dyeing worlddyevariety.comchemicalbook.com, specific studies detailing its chemical modification or functionalization for incorporation into various composite matrices via covalent or other strong chemical linkages were not found within the scope of the conducted searches. Research on composites involving this compound in the provided results primarily discusses its use as a template in the synthesis of other structures, from which the dye is subsequently removed, rather than its permanent integration through chemical bonds. Therefore, detailed data tables or specific research findings on the chemical bonding of this compound within composite materials cannot be provided based on the current search results.

Advanced Research on Environmental Remediation and Decontamination of Acid Green 28

Adsorption Mechanisms and Advanced Adsorbent Development

Adsorption is a widely employed technique for dye removal due to its simplicity, cost-effectiveness, and high efficiency. The process involves the accumulation of dye molecules onto the surface of a solid adsorbent material. Understanding the underlying mechanisms and developing advanced adsorbents are crucial for optimizing the removal of Acid Green 28.

Kinetic and Isothermal Modeling of this compound Adsorption

Kinetic and isothermal models are essential tools for understanding the adsorption process, providing insights into the rate of adsorption and the equilibrium distribution of the dye between the liquid and solid phases. Studies on the adsorption of Acid Green 25 (a related acid green dye) onto activated carbon have shown that the adsorption kinetics often follow the pseudo-second-order model, suggesting that the rate-limiting step may involve chemical adsorption or chemisorption jmaterenvironsci.comscispace.com. The intraparticle diffusion model can also provide information about the possibility of dye diffusion within the pores of the adsorbent jmaterenvironsci.com.

Adsorption isotherm models, such as Langmuir, Freundlich, and Temkin, are used to describe the equilibrium relationship between the amount of dye adsorbed onto the solid phase and the concentration of dye remaining in the liquid phase at a constant temperature jmaterenvironsci.comscispace.com. For Acid Green 25 adsorption onto activated carbon, the Langmuir model has been found to provide a good fit to experimental data, indicating monolayer adsorption on a homogeneous surface jmaterenvironsci.comscispace.com. The Langmuir model provides parameters such as the maximum adsorption capacity (qmax), which represents the theoretical maximum amount of dye that can be adsorbed per unit mass of adsorbent jmaterenvironsci.comiaea.org. For instance, kaolin (B608303) has shown qmax values for AG 25 of 23.26 mg/g and 30.49 mg/g for different preparations (KM 20 and KM 40, respectively) iaea.org. Activated palm ash has demonstrated Langmuir adsorption capacities for AG 25 ranging from 123.4 to 181.8 mg/g depending on the temperature researchgate.net.

Interactive Data Table 1: Adsorption Isotherm Parameters for Acid Green 25 on Different Adsorbents

AdsorbentIsotherm Model Preferredqmax (mg/g)R² (Langmuir)Temperature (°C)Source
Activated CarbonLangmuir121.5-- jmaterenvironsci.com
Kaolin (KM 20)Langmuir23.26-- iaea.org
Kaolin (KM 40)Langmuir30.49-- iaea.org
Activated Palm AshFreundlich (best fit), Langmuir (capacity)123.4-181.8-30-50 researchgate.net
Ananas Comosus (L) Activated CarbonLangmuir, Freundlich, Tempkin182.6>0.999- scispace.com

Note: R² values for Langmuir are provided where available in the source snippets.

Interactive Data Table 2: Adsorption Kinetic Parameters for Acid Green 25 on Different Adsorbents

AdsorbentKinetic Model PreferredR² (Pseudo-second-order)Source
Activated CarbonPseudo-second-order- jmaterenvironsci.com
Kaolin (KM 20)Pseudo-second-order0.9990 iaea.org
Kaolin (KM 40)Pseudo-second-order0.9991 iaea.org
Activated Palm AshPseudo-second-order- researchgate.net
Ananas Comosus (L) Activated CarbonPseudo-second-order0.999 scispace.com

Note: R² values for pseudo-second-order are provided where available in the source snippets.

Thermodynamic Aspects of Adsorption Processes

Thermodynamic studies provide information about the spontaneity and energy changes associated with the adsorption of this compound. Parameters such as Gibbs free energy change (ΔGº), enthalpy change (ΔHº), and entropy change (ΔSº) are evaluated to understand the nature of the adsorption process scispace.comresearchgate.netnih.gov.

A negative value of ΔGº indicates that the adsorption process is spontaneous scispace.comresearchgate.netnih.gov. The enthalpy change (ΔHº) reveals whether the adsorption is exothermic (releases heat, negative ΔHº) or endothermic (requires heat, positive ΔHº) scispace.comresearchgate.netnih.gov. For the adsorption of Acid Green 25 onto activated palm ash, a positive ΔHº value (26.64 kJ/mol) was observed, indicating an endothermic process researchgate.net. Conversely, for Acid Green 25 adsorption onto Ananas Comosus (L) activated carbon, a negative ΔHº indicated an exothermic process scispace.com. The magnitude of ΔHº can also suggest the type of adsorption; values less than 40 kJ/mol often indicate physisorption, while higher values can suggest chemisorption researchgate.neteeer.org.

The entropy change (ΔSº) provides insight into the randomness at the solid-solution interface during adsorption scispace.comresearchgate.netnih.gov. A positive ΔSº value suggests an increase in randomness or affinity between the adsorbent and the dye molecules scispace.comresearchgate.netnih.gov.

Interactive Data Table 3: Thermodynamic Parameters for Acid Green 25 Adsorption

AdsorbentΔGºΔHº (kJ/mol)ΔSºSpontaneityNatureSource
Activated Palm AshNegative+26.64PositiveSpontaneousEndothermic researchgate.net
Ananas Comosus (L) Activated CarbonNegativeNegativePositiveSpontaneousExothermic scispace.com

Novel Adsorbent Materials: Design and Efficacy

The development of novel adsorbent materials with enhanced adsorption capacity, selectivity, and reusability is a key area of research for this compound remediation. Various materials have been explored, including magnetic geopolymers, biosorbents, metal oxide nanoparticles, and organoclays.

Magnetic geopolymers have shown promise for removing acid green dyes. Studies using magnetic geopolymer-based adsorbents have demonstrated effective removal of acid green, with adsorption performance potentially linked to the dye's molecular size researchgate.net. These materials can also offer the advantage of easy separation from the treated water using a magnetic field researchgate.net.

Biosorbents derived from agricultural waste and other natural materials are gaining attention as low-cost and environmentally friendly adsorbents cabidigitallibrary.orgpan.plmdpi.comresearchgate.net. Activated carbon prepared from various biomass sources, such as activated palm ash and Ananas Comosus (L) activated carbon, has shown good adsorption capacities for acid green dyes scispace.comresearchgate.net. Other potential biosorbents include Parthenium hysterophorus cabidigitallibrary.orggjesm.net and compost derived from cellulosic material pan.pl.

Metal oxide nanoparticles and composites have also been investigated. While the search results did not provide specific examples of metal oxide nanoparticles or organoclays used directly for this compound, research on the adsorption of other dyes suggests their potential. For instance, modified fly ash with calcium oxide has been used for crystal violet dye removal eeer.org, and various metal oxides are employed in electrochemical degradation electrodes psu.edunih.govresearchgate.netelectrochemsci.org.

The design of novel adsorbents often focuses on increasing surface area, introducing specific functional groups for enhanced interaction with the dye molecules, and improving structural stability and regeneration capabilities mdpi.comrsc.orgmsrjournal.com.

Interfacial Interactions and Binding Mechanisms in Adsorption Systems

Understanding the interfacial interactions and binding mechanisms between this compound and the adsorbent surface is crucial for designing effective adsorbents and optimizing adsorption conditions. This compound is an anionic dye, meaning it carries a negative charge in aqueous solutions.

Electrostatic interactions play a significant role in the adsorption of charged dyes onto adsorbent surfaces msrjournal.comrsc.orgnih.gov. The pH of the solution is a critical factor influencing the surface charge of the adsorbent and the ionization state of the dye, thereby affecting electrostatic attraction or repulsion researchgate.netmsrjournal.comrsc.orgmdpi.com. For anionic dyes like this compound, adsorbents with positively charged surfaces are generally more effective, often achieved at acidic pH values where protonation of functional groups on the adsorbent occurs researchgate.netrsc.org. For example, the adsorption of Acid Green on polyaniline hollow nanotubes was attributed to electrostatic interaction between the positively charged –NH₂+ groups of the adsorbent at acidic pH and the anionic dye rsc.org.

Besides electrostatic interactions, other mechanisms such as hydrogen bonding, π–π interactions, and hydrophobic interactions can also contribute to the adsorption of this compound rsc.orgmsrjournal.comnih.gov. Hydrogen bonds can form between functional groups on the adsorbent (e.g., hydroxyl, carboxyl, amine) and the dye molecule rsc.orgmsrjournal.comnih.gov. π–π interactions can occur between aromatic rings in the dye structure and graphitic or aromatic structures in the adsorbent material rsc.orgnih.gov. Hydrophobic interactions may also be relevant, particularly with adsorbents containing hydrophobic regions msrjournal.comnih.gov. The specific dominant interaction mechanism depends on the chemical structure of the adsorbent, the dye, and the solution conditions.

Electrochemical Degradation Pathways and Reactor Engineering

Electrochemical methods offer an alternative approach for the remediation of this compound, involving the degradation of the dye molecules through electrochemical reactions. This process can lead to the mineralization of the dye into simpler, less harmful compounds.

Anodic Oxidation Mechanisms and Electrode Material Innovations

Electrochemical degradation of organic pollutants, including dyes, often occurs through anodic oxidation. At the anode, direct oxidation of the dye molecule can take place, or indirect oxidation can occur through electrochemically generated strong oxidizing agents researchgate.netacs.org. In the presence of chloride ions, which are often present in textile wastewater, active chlorine species such as chlorine (Cl₂) and hypochlorite (B82951) (HOCl) can be generated at the anode, acting as powerful oxidizing agents for dye degradation researchgate.netacs.org.

The choice of anode material is critical for the efficiency and effectiveness of electrochemical degradation researchgate.netnajah.edu. Various electrode materials have been investigated for dye degradation, including dimensionally stable anodes (DSAs) like Ti/RuO₂IrO₂TiO₂, lead dioxide (PbO₂) based electrodes (Ti/PbO₂), platinum (Pt), graphite, and boron-doped diamond (BDD) electrodes psu.edunih.govresearchgate.netelectrochemsci.orgacs.org.

Ti/RuO₂IrO₂TiO₂ electrodes have been used in tubular flow reactors for the electrochemical oxidation of acid green dyes, showing effectiveness in COD reduction and color removal psu.eduslideshare.net. Studies have investigated the influence of parameters such as current density and effluent flow rate on the degradation efficiency psu.eduslideshare.net.

Lead dioxide (PbO₂) based anodes, such as Ti/β-PbO₂ and Ti-Pt/β-PbO₂, have demonstrated significantly better performance compared to commercial DSA anodes for the electrochemical degradation of this compound nih.gov. These electrodes have shown high efficiency in COD and color removal under optimized conditions, with minimal loss of the β-PbO₂ film nih.gov. The formation of intermediate compounds like hydroxylated anthraquinone (B42736) derivatives, aromatic chloramines, and naphthoquinones has been observed during the electrodegradation of AG 28 using these anodes nih.gov.

Other electrode materials like platinum and titanium electrodes coated with mixtures of titanium and ruthenium oxides (Ti/TiO₂/RuO₂) have also been explored for the electrochemical oxidation of acid green dyes electrochemsci.org. The oxidation of acid green dyes at Ti/TiO₂/RuO₂ electrodes has been shown to be irreversible, with the current of the oxidation step depending on the specific electrode composition electrochemsci.org.

The mechanisms of anodic oxidation can involve direct electron transfer from the dye molecule to the anode surface or mediated oxidation by electrogenerated species. The effectiveness of different electrode materials is related to their electrocatalytic activity, oxygen evolution potential, and stability in the wastewater matrix.

Optimization of Process Parameters for Enhanced Degradation (e.g., current density, effluent flow rate)

Optimization of electrochemical process parameters is crucial for achieving high degradation efficiency of this compound. Research employing Response Surface Methodology (RSM) has investigated the effect of parameters such as current density, NaCl concentration, pH, and temperature on the electrochemical degradation of this compound using Ti/β-PbO₂ or Ti-Pt/β-PbO₂ anodes in a filter-press reactor. The best experimental conditions identified were a current density of 50 mA cm⁻², NaCl concentration of 1.5 g L⁻¹, pH of 5, and temperature of 25 °C. Under these optimal conditions, after 3 hours of electrolysis, approximately 100% COD removal and 32-33% TOC removal were achieved for this compound. nih.gov.

Current density is a critical variable in electrochemical engineering. Increasing the applied current density generally leads to increased color and COD removal efficiency due to the enhanced generation of oxidants like chlorine/hypochlorite and hydroxyl radicals at the anode surface hilarispublisher.comresearchgate.net. Studies on other dyes have shown that degradation efficiency increases with current density up to a certain point, beyond which the effect may plateau, and energy consumption increases hilarispublisher.comresearchgate.net. The optimal current density can vary depending on the specific dye and electrode material used hilarispublisher.com.

The effluent flow rate also impacts electrochemical degradation, as discussed in the hydrodynamics section. Lower flow rates can increase the residence time of the dye in the reactor, potentially leading to higher degradation rates, although this needs to be balanced with practical considerations of wastewater treatment volume psu.eduslideshare.netijerd.com.

Advanced Oxidation Processes (AOPs) for this compound Abatement

Advanced Oxidation Processes (AOPs) are a suite of chemical treatment technologies that rely on the generation of highly reactive species, primarily hydroxyl radicals (•OH), to degrade recalcitrant organic pollutants like this compound rsc.orgijcce.ac.irresearchgate.netijcce.ac.ir. These processes are considered effective and environmentally friendly alternatives to conventional methods ijcce.ac.irijcce.ac.ir. AOPs can be classified into photochemical and non-photochemical processes and include techniques such as ozonation, Fenton oxidation, wet air oxidation, electrochemical oxidation, and photocatalytic oxidation ijcce.ac.irijcce.ac.ir.

Photocatalytic Degradation: Mechanisms and Catalyst Development

Photocatalytic degradation is a promising AOP for dye removal, utilizing semiconductor photocatalysts activated by light to generate reactive oxygen species mdpi.comacs.orgiwaponline.com. The general mechanism involves the absorption of light by the photocatalyst, leading to the excitation of electrons and the formation of electron-hole pairs mdpi.comacs.org. These charge carriers can then participate in redox reactions with adsorbed species like water and oxygen, producing highly reactive species such as hydroxyl radicals (•OH) and superoxide (B77818) radical anions (•O₂⁻), which subsequently degrade the dye molecules mdpi.comacs.orgnih.gov.

Research on photocatalytic degradation of dyes, including potentially this compound (though not explicitly named in all mechanism-focused snippets), highlights the importance of catalyst development. Various nanomaterials, including metal and metal oxide nanoparticles, have been explored as photocatalysts mdpi.com. Factors influencing photocatalytic efficiency include the catalyst's surface area, crystal structure, light absorption range, and the efficiency of electron-hole separation mdpi.comresearchgate.net. For instance, studies have investigated the effect of calcination temperature on the photodegradation of Acid Green 25, indicating the impact of catalyst properties researchgate.net. The development of novel photocatalysts with improved visible-light activity and stability is an active area of research nih.govresearchgate.net. Scavenger studies are often conducted to identify the primary reactive species responsible for dye degradation in photocatalytic systems, with hydroxyl radicals and superoxide radical anions frequently identified as key contributors nih.govresearchgate.net.

Plasma-Assisted Degradation Technologies

Plasma-assisted degradation technologies, particularly those utilizing non-thermal plasma (NTP), have emerged as effective methods for the degradation of organic pollutants in water mdpi.comaip.orgmdpi.com. NTP generates a variety of reactive species, including hydroxyl radicals, ozone, and hydrogen peroxide, which can break down complex organic molecules mdpi.commdpi.com.

Studies have investigated the application of gliding arc plasma for the degradation of anthraquinonic Acid Green 25 in solution, sometimes coupled with catalysts like TiO₂ or tin-containing aluminophosphate molecular sieves to enhance efficiency mdpi.comaip.orgresearchgate.net. The combination of plasma with catalysts can lead to synergistic effects, improving pollutant degradation rates and energy yield mdpi.comresearchgate.net. This approach offers advantages such as fast degradation rates and no secondary contamination aip.org.

Fenton and Photo-Fenton Oxidation Approaches

Fenton and Photo-Fenton oxidation processes are well-established AOPs that utilize the reaction between ferrous ions (Fe²⁺) and hydrogen peroxide (H₂O₂) to generate hydroxyl radicals ijcce.ac.irresearchgate.netrsc.orgmdpi.com. The classical Fenton reaction involves Fe²⁺ reacting with H₂O₂ under acidic conditions to produce •OH radicals researchgate.netmdpi.com.

The Photo-Fenton process enhances the classical Fenton process by incorporating UV or visible light irradiation researchgate.netmdpi.comajol.infoijcps.org. UV irradiation can accelerate the reduction of Fe³⁺ back to Fe²⁺, regenerating the catalyst and increasing the production of hydroxyl radicals mdpi.comajol.infoijcps.org. Additionally, UV light can directly photolyze H₂O₂, further contributing to •OH radical generation mdpi.comajol.info.

Studies on Fenton and Photo-Fenton processes for dye degradation highlight the influence of parameters such as pH, H₂O₂ concentration, and catalyst concentration researchgate.netajol.infotandfonline.com. The optimal pH for the classical Fenton process is typically acidic (around 2.5-3.5), while Photo-Fenton can be effective over a slightly wider pH range researchgate.netajol.infotandfonline.com. Increasing H₂O₂ and Fe²⁺ concentrations generally enhances degradation, although excess can lead to scavenging effects mdpi.comtandfonline.com. While specific data on this compound degradation by Fenton and Photo-Fenton are not detailed in the provided snippets, these methods have been successfully applied to the degradation of various other dyes and organic pollutants researchgate.netrsc.orgmdpi.comajol.infoijcps.orgtandfonline.com.

Biological and Enzymatic Decolorization Strategies

Biological and enzymatic strategies offer environmentally friendly and potentially cost-effective alternatives for the decolorization and degradation of textile dyes like this compound frontiersin.orgopenbiotechnologyjournal.commdpi.com. Microorganisms, including bacteria, fungi, and yeast, possess enzymatic systems capable of breaking down complex dye molecules frontiersin.orgopenbiotechnologyjournal.commdpi.com.

Enzymes such as laccases, azoreductases, lignin (B12514952) peroxidases, and tyrosinases play a crucial role in microbial dye decolorization frontiersin.orgopenbiotechnologyjournal.com. These enzymes can cleave the chromophoric groups responsible for the color of the dyes frontiersin.orgopenbiotechnologyjournal.com. Fungi, in particular, are known for their powerful lignin-degrading enzymes, which are effective in breaking down intricate dye structures frontiersin.org.

Studies on enzymatic decolorization of various dyes, including this compound, using laccase-containing enzyme preparations from fungi like Pleurotus sajor-caju have shown promising results researchgate.netscielo.br. Decolorization efficiency can be influenced by factors such as pH, temperature, and agitation researchgate.netscielo.br. For this compound, decolorization percentages above 20% were observed at pH 2.4 and 3.2 using Pleurotus sajor-caju enzymes researchgate.netscielo.br. The best results for decolorization of several dyes, including this compound, were obtained at pH 3.2 and 35°C, while agitation had a negative effect researchgate.netscielo.br. Microbial decolorization can occur through adsorption of dyes onto the biomass or enzymatic degradation openbiotechnologyjournal.com. Combining different microbial cultures or enzymes can provide a synergistic approach for degrading diverse dye structures frontiersin.orgopenbiotechnologyjournal.com.

Table: Compounds and PubChem CIDs

Compound NamePubChem CID
This compound80837
Ammonia222
Hydrogen peroxide784
Ferrous ion (Fe²⁺)27233
Ferric ion (Fe³⁺)1047
Titanium dioxide14808
Sodium Chloride5234
Oxygen956
Water962
Carbon dioxide280

Interactive Data Table: Electrochemical Degradation of this compound

Anode MaterialCurrent Density (mA cm⁻²)NaCl Concentration (g L⁻¹)pHTemperature (°C)Electrolysis Time (h)COD Removal (%)TOC Removal (%)
Ti/β-PbO₂501.55253~10032-33
Ti-Pt/β-PbO₂501.55253~10032-33

Interactive Data Table: Enzymatic Decolorization of this compound by Pleurotus sajor-caju

Enzyme SourcepHTemperature (°C)Agitation (rpm)Decolorization (%)
Pleurotus sajor-caju2.4Not specifiedNot specified>20
Pleurotus sajor-caju3.2Not specifiedNot specified>20
Pleurotus sajor-caju3.235Not specifiedBest results observed (among tested temps)
Pleurotus sajor-caju3.230Not specifiedBleaching observed
Pleurotus sajor-caju3.2Not specified100Negative effect

Laccase-Mediated Degradation: Enzyme Kinetics and Substrate Specificity

Laccases (EC 1.10.3.2) are multi-copper oxidase enzymes that catalyze the oxidation of various organic and inorganic substrates, particularly phenols and aromatic amines, with the reduction of oxygen to water mdpi.comresearchgate.netcsic.esresearchgate.net. These enzymes are found in fungi, plants, and bacteria and are of significant interest for environmental bioremediation due to their broad substrate specificity and ability to degrade recalcitrant compounds like synthetic dyes ua.ptmdpi.comresearchgate.netcsic.esresearchgate.netrsc.org.

Research has shown that laccases are effective in decolorizing various dyes, including anthraquinone dyes like this compound scielo.brnih.govwhiterose.ac.uk. Studies using laccase-containing enzyme preparations from fungi such as Pleurotus sajor-caju have demonstrated decolorization of this compound scielo.br. For instance, Pleurotus sajor-caju PS-2001 laccase showed decolorization of this compound, with the highest levels observed at specific pH and temperature conditions scielo.br. Decolorization percentages above 20% were observed for this compound treatments using this laccase preparation scielo.br.

Enzyme kinetics studies provide insights into the efficiency and mechanism of laccase-mediated degradation. Parameters such as Michaelis constant (KM) and turnover rate (kcat) are used to evaluate the enzyme's affinity for the substrate and its catalytic efficiency nih.gov. While specific kinetic parameters for this compound degradation by laccase are not extensively detailed in the provided search results, studies on laccase activity with other substrates like ABTS (2,2′-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) and guaiacol (B22219) provide a general understanding of laccase kinetics nih.govrsc.orgresearchgate.net. Laccases typically exhibit broad substrate specificity, capable of oxidizing a wide range of phenolic and non-phenolic compounds, especially in the presence of mediators ua.ptmdpi.comresearchgate.net.

The substrate specificity of laccases is influenced by the enzyme source and the presence of redox mediators mdpi.comresearchgate.net. Fungal laccases are particularly noted for their ability to oxidize a wide range of industrially relevant substrates mdpi.comresearchgate.net. The mechanism typically involves the removal of an electron from the substrate, generating reactive radicals that can undergo further transformation or polymerization researchgate.netrsc.org.

Studies involving the surface display of laccase on bacterial spores, such as CotA laccase on Bacillus subtilis spores, have also shown potential for dye decolorization, including Acid Green 25 (another anthraquinone dye) nih.gov. The decolorization efficiency can be influenced by factors like temperature and the presence of inhibitors nih.gov.

Microbial Degradation Pathways and Bioreactor Design

Microbial degradation offers a promising avenue for the remediation of this compound and other textile dyes iwaponline.commdpi.com. Microorganisms, including bacteria and fungi, possess enzymatic machinery capable of breaking down complex dye molecules mdpi.comijcmas.com. This process can lead to the decolorization and even mineralization of the dyes into less toxic or innocuous compounds mdpi.comijcmas.com.

While specific microbial degradation pathways for this compound are not explicitly detailed in the provided search results, research on the microbial degradation of other azo and anthraquinone dyes provides relevant insights whiterose.ac.ukijcmas.comnih.govijbpas.com. Microbial degradation of dyes can occur through various mechanisms, including adsorption onto the microbial biomass or enzymatic breakdown ijcmas.comnih.gov. Enzymes like azoreductases, laccases, and peroxidases play key roles in these processes mdpi.comijcmas.com. Azoreductases, often active under anaerobic conditions, cleave the azo bonds in azo dyes, producing potentially toxic aromatic amines ijcmas.com. Oxidative enzymes like laccases and peroxidases, typically active under aerobic conditions, can further degrade these intermediates or directly attack the dye molecule mdpi.comijcmas.com. Achieving complete degradation often requires a combination of anaerobic and aerobic processes ijcmas.com.

Studies have explored the use of individual microbial strains and microbial consortia for dye degradation iwaponline.comnih.govijbpas.com. Microbial consortia, consisting of multiple strains, can offer a broader range of enzymatic activities and metabolic pathways, potentially leading to more efficient degradation of complex dye mixtures ijbpas.com.

Bioreactor design is crucial for optimizing microbial dye degradation processes at a larger scale. Bioreactors provide controlled environments that facilitate microbial growth and activity nih.gov. Factors such as pH, temperature, dissolved oxygen levels, and nutrient availability need to be carefully controlled to maximize degradation efficiency scielo.brnih.gov. Different bioreactor configurations, such as stirred-tank reactors or packed-bed reactors, can be employed depending on the specific microbial process and the characteristics of the wastewater nih.gov.

Research on the degradation of other dyes in bioreactors, such as the continuous flow microbial fuel cell and aerobic two-stage bioreactor system used for Acid Orange-7 degradation, demonstrates the potential of integrated bioreactor systems for efficient dye removal and detoxification westminster.ac.uk. These systems can combine different microbial processes or integrate microbial treatment with other technologies to enhance degradation efficiency westminster.ac.uk. The design of bioreactors for dye degradation needs to consider factors like mass transfer limitations, hydraulic retention time, and the potential toxicity of the dyes and their degradation products to the microorganisms nih.govwestminster.ac.uk.

Table 1: Examples of Dye Decolorization by Laccase and Microbial Systems

DyeAgentDecolorization (%)Conditions/NotesSource
This compoundPleurotus sajor-caju PS-2001 laccase>20pH 3.2 and 30°C, stirred-tank bioreactor crude broth scielo.br
Acid Green 25Bacillus subtilis spores with CotA laccase48.75Optimal temperature 50°C nih.gov
Acid Blue 25Fungal consortiumHighAerobic and anaerobic conditions ijbpas.com
Acid Black 210Aeromonas sp. and Shewanella sp.>8750 mg/L in less than 24 h, with nutrient broth iwaponline.com
Malachite GreenAeromonas sp. and Shewanella sp.>8750 mg/L in less than 24 h, with nutrient broth iwaponline.com
Acid Orange-7Integrated MFC and aerobic bioreactor>90 (color & COD)Continuous flow mode, ambient temperature westminster.ac.uk

Sophisticated Analytical and Characterization Techniques for Acid Green 28 Research

Spectroscopic Methodologies for Structural Elucidation and Quantitative Analysis

Spectroscopic techniques play a crucial role in identifying the functional groups present in Acid Green 28 and quantifying its concentration in various samples.

UV-Visible and Fourier Transform Infrared (FTIR) Spectroscopy

UV-Visible (UV-Vis) spectroscopy is a widely used technique for the quantitative analysis of this compound due to its ability to absorb light in the visible region of the electromagnetic spectrum technologynetworks.commt.com. By measuring the amount of light absorbed at specific wavelengths, the concentration of the dye in a solution can be determined using the Lambert-Beer Law mt.com. UV-Vis spectroscopy is also valuable for tracking the degradation of this compound, as the absorbance typically decreases over time as the dye is broken down rsc.org. The characteristic UV-Vis absorption spectrum of this compound can also serve as a fingerprint for its identification mt.com. For instance, studies on Acid Green 25, a related acid dye, have shown a maximum absorbance around 640 nm, which is utilized in decolorization assays researchgate.netjmb.or.krresearchgate.net. UV-Vis spectroscopy has been employed to examine the adsorption of acid dyes from aqueous media rsc.org.

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups and chemical bonds within the this compound molecule mdpi.comresearchgate.net. By analyzing the absorption or transmission of infrared light, characteristic vibrational frequencies corresponding to specific functional groups like sulfonic acids, amines, and aromatic rings can be identified. FTIR spectroscopy is used to characterize materials interacting with dyes and observe changes in functional groups upon reactions or degradation rsc.orgmdpi.comresearchgate.netfrontiersin.org. For example, in the synthesis of polyaniline hollow nanotubes using acid green as a template, FTIR spectroscopy was used to confirm the presence of characteristic IR peaks related to the functional groups of the synthesized material rsc.org. The technique provides valuable information for understanding the molecular structure and transformations of this compound.

X-ray Diffraction (XRD) and X-ray Photoelectron Spectroscopy (XPS)

X-ray Diffraction (XRD) is primarily used to investigate the crystalline structure of materials. While this compound is described as a powder guidechem.com, its crystalline nature or the crystallinity of materials it interacts with can be analyzed using XRD rsc.orgresearchgate.netmdpi.comchem-soc.siacs.org. XRD patterns provide information about the arrangement of atoms or molecules in a solid, allowing for the identification of crystalline phases and the assessment of crystallinity mdpi.com. This technique has been applied in the characterization of materials synthesized using acid green as a template rsc.org.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive elemental and chemical analysis technique vot.pl. It provides information about the elemental composition of the top few nanometers of a material's surface and the chemical states of these elements, which can reveal the types of chemical bonds present vot.plnih.govaanda.org. XPS is valuable for studying the interactions of this compound with different surfaces and analyzing changes in surface chemistry after processes like adsorption or degradation. For instance, XPS analysis has been used to characterize the surface composition of materials after interaction with dyes, showing changes in the presence of elements like oxygen and nitrogen and providing insights into functional groups involved in the interaction researchgate.net. XPS can also detect and characterize specific functional groups such as sulfonic groups (SO3H) on surfaces nih.gov.

Chromatographic Separations and Mass Spectrometric Identification of Degradation Products

Chromatographic techniques are essential for separating this compound from complex mixtures and for isolating and identifying its degradation products. When coupled with mass spectrometry, these techniques provide powerful tools for structural elucidation.

High-Performance Liquid Chromatography (HPLC) Integration

High-Performance Liquid Chromatography (HPLC) is a widely employed technique for the separation, identification, and quantification of dyes, including acid dyes like this compound, and their degradation products researchgate.netnih.govaidic.itnajah.edu. Reverse-phase HPLC with UV-Vis detection is considered an optimal method for quantifying these compounds in aqueous systems . HPLC allows for the assessment of dye purity and the monitoring of changes in the composition of a sample over time, such as during degradation processes . The effectiveness of degradation treatments can be evaluated by observing the decrease in the peak corresponding to this compound and the appearance of new peaks representing degradation products in the HPLC chromatogram researchgate.net.

LC-MS for Metabolite Profiling

Liquid Chromatography-Mass Spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) are hyphenated techniques that combine the separation power of HPLC with the identification capabilities of mass spectrometry nih.govmoca.net.uarsc.orgupce.czsrce.hrnih.govmdpi.com. This combination is particularly useful for the analysis of complex samples and the identification of unknown compounds, such as the degradation products (sometimes referred to as metabolites in broader studies) of this compound nih.govmoca.net.uarsc.orgnih.gov. LC-MS provides information on the molecular weight of the separated components, while LC-MS/MS can provide structural details through fragmentation patterns moca.net.uasrce.hrnih.gov. These techniques are crucial for elucidating the degradation pathways of this compound by identifying the intermediate and final products formed during chemical, biological, or photocatalytic degradation processes nih.govmoca.net.uarsc.orgnih.gov. Electrospray mass spectrometry, often coupled with LC, is suitable for analyzing sulfonated dyes and can reveal molecular ions with different charge states upce.cz.

Microscopic and Surface Characterization for Material Science Applications

Microscopic and surface characterization techniques provide visual and physical insights into the morphology, structure, and surface properties of materials relevant to this compound research, particularly in applications involving adsorption or material modification.

Microscopy techniques such as Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are used to visualize the surface topography and internal structure of materials at high resolution rsc.orgresearchgate.netresearchgate.net. These techniques can be applied to study the morphology of this compound particles or, more commonly, to characterize the materials used for its removal or application. For example, TEM has been used to image the structure of polyaniline hollow nanotubes synthesized with acid green as a template rsc.org. SEM can provide details on the surface shape and dispersion of nanoparticles used in dye removal processes researchgate.net.

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM)

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful tools used to investigate the surface morphology and internal structure of materials at high magnifications. In research involving this compound, these techniques are frequently applied to characterize adsorbents used for dye removal, helping to understand how the dye interacts with the adsorbent surface and the structural changes that may occur.

SEM analysis provides detailed images of the surface topography of materials. Studies investigating the removal of dyes, including those structurally similar to this compound, often utilize SEM to visualize the adsorbent's surface before and after dye adsorption. For instance, SEM has been used to examine the microscopic morphological characteristics of carbon materials derived from discarded masks and lignin (B12514952) used for removing dyes like Congo red and Malachite green. mdpi.comsemanticscholar.org Changes observed in SEM images can indicate the successful adsorption of dye molecules onto the adsorbent surface. rsc.orgdeswater.com Similarly, SEM has been employed to visualize the surface of magnetic geopolymers used for the adsorption of acid green dye, providing insights into the adsorbent's texture and how it is affected by the adsorption process. researchgate.net

Transmission Electron Microscopy (TEM), on the other hand, offers higher resolution images and can reveal the internal structure, particle size, and dispersion of components within a material. TEM is often used in conjunction with SEM for a more comprehensive characterization. For example, TEM analysis was used to examine a nanocomposite material, revealing improved surface shape and dispersion of nanoparticles, which contributed to an increase in surface area relevant to dye adsorption. researchgate.net In another study, TEM was used to characterize polyaniline hollow nanotubes synthesized using acid green crystals as a template, providing information on their size range (30–70 nm) and structure. rsc.org High-resolution TEM (HR-TEM) has also been utilized to confirm the distribution and size of nanoparticles, such as magnetite nanoparticles decorated on modified corn cob for potential use in removing pollutants. scirp.org

Collectively, SEM and TEM analyses provide essential visual evidence of the physical characteristics of materials involved in this compound research, particularly in adsorption processes. They help researchers understand the relationship between the material's morphology and its performance in dye removal.

Brunauer-Emmett-Teller (BET) Surface Area Analysis

Brunauer-Emmett-Teller (BET) surface area analysis is a widely used technique to determine the specific surface area, pore volume, and pore size distribution of porous materials. These parameters are critical in understanding the adsorption capacity of materials, as a larger surface area and appropriate pore structure generally provide more sites for dye molecules to adsorb onto.

In the context of this compound research, BET analysis is frequently applied to characterize adsorbents developed for its removal from aqueous solutions. For example, a study on a stishovite-MnO₂ nanocomposite used for dye adsorption, including a dye structurally related to this compound, demonstrated a substantial increase in both pore volume and surface area as determined by BET analysis. This increase was identified as a critical factor in enhancing the dye adsorption capability of the composite. researchgate.net

Another study focusing on a porous alkali-activated material for dye removal reported a significantly higher specific surface area (30.23 m² g⁻¹) for the modified material compared to the natural clay precursor (15.28 m² g⁻¹), as determined by the BET method using N₂ adsorption/desorption isotherms. rsc.org This increased surface area is directly related to the improved adsorption performance.

Research on activated carbon derived from guava seeds, used for the removal of brilliant green dye (another type of dye), measured a specific surface area of 605.1 m²/g using BET analysis. deswater.com The pore volume and pore diameter were also determined, providing a comprehensive understanding of the material's porous structure relevant to dye adsorption. deswater.com

Studies on magnetic geopolymer adsorbents for acid green dye removal also employed BET analysis to estimate the specific surface area and pore size distribution. researchgate.net Furthermore, characterization of polyaniline hollow nanotubes synthesized using acid green crystals showed a specific surface area of 39.18 m² g⁻¹ calculated using the BET equation, which was larger than conventional polyaniline and contributed to good adsorption properties. rsc.org The pore volume (0.072 cm³ g⁻¹) and mean pore diameter (7.4 nm) were also determined by the BJH method. rsc.org

The BET method, typically involving nitrogen adsorption-desorption isotherms, provides quantitative data on the surface characteristics of materials. rsc.org This data is essential for evaluating the potential of different adsorbents for capturing this compound and understanding the underlying adsorption mechanisms. The specific surface area, pore volume, and pore size distribution data obtained from BET analysis are often correlated with adsorption capacities observed in experimental studies.

The table below summarizes some representative BET surface area findings for materials studied in the context of dye adsorption, including those relevant to this compound research:

MaterialSpecific Surface Area (m²/g)Pore Volume (cm³/g)Mean Pore Diameter (nm)Source
Stishovite-MnO₂ nanocompositeSubstantially increasedSubstantially increasedNot specified researchgate.net
Porous alkali-activated material (GP-NC)30.23Not specifiedNot specified rsc.org
Natural clay (NC) precursor15.28Not specifiedNot specified rsc.org
Activated carbon from guava seeds (AGSC)605.10.573.78 deswater.com
Polyaniline hollow nanotubes (PANI-HNTs)39.180.0727.4 rsc.org
Magnetic geopolymer (MG)EstimatedEstimatedEstimated researchgate.net
3-MPA@PMNPs115.420.238Mesoporous structure rsc.org

These findings highlight the importance of BET analysis in quantifying the surface properties of materials and demonstrating how modifications or synthesis methods can lead to enhanced surface areas and pore structures, which are beneficial for applications like dye adsorption in this compound research.

Theoretical and Computational Chemistry Approaches to Acid Green 28

Quantum Chemical Calculations (e.g., Density Functional Theory) for Reactivity and Electronic Structure

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of a molecular system. For a dye like Acid Green 28, which belongs to the anthraquinone (B42736) class of colorants, DFT could be used to elucidate its electronic structure, which is directly related to its color and reactivity. wikipedia.org

Currently, there are no specific, published DFT studies centered on this compound (CAS 12217-29-7). Such a study would involve calculating various molecular properties and reactivity descriptors. These descriptors help in predicting how the molecule will behave in chemical reactions, including identifying the most reactive sites for electrophilic or nucleophilic attack.

Key parameters that would be determined in a DFT study of this compound are outlined in the table below.

Parameter Description Potential Insight for this compound
HOMO/LUMO Energies Energy of the Highest Occupied and Lowest Unoccupied Molecular Orbitals.Determines the electronic transition properties, which govern the dye's color and its potential as a photosensitizer.
HOMO-LUMO Gap The energy difference between the HOMO and LUMO.Relates to the molecule's stability and reactivity. A smaller gap can indicate higher reactivity.
Molecular Electrostatic Potential (MEP) A map of the electrostatic potential on the electron density surface.Visualizes electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites for interaction.
Global Reactivity Descriptors Includes electronegativity, chemical hardness, and electrophilicity index.Provides a quantitative measure of the molecule's overall reactivity and stability.

Molecular Modeling and Dynamics Simulations for Interaction Studies (e.g., adsorption binding)

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. Molecular Dynamics (MD) simulations, in particular, are used to study the physical movements of atoms and molecules over time. This allows for the investigation of complex processes such as the binding of a dye molecule to a substrate, like a textile fiber or a solid adsorbent.

A typical molecular dynamics simulation to study the adsorption of this compound would involve the steps and yield the data described in the table below.

Simulation Step/Analysis Description Potential Insight for this compound
System Setup A simulation box is created containing the this compound molecule, solvent (water), and a model of the adsorbent surface (e.g., cellulose (B213188) or keratin).Provides a realistic environment to study the adsorption process.
MD Simulation The system is allowed to evolve over time (nanoseconds to microseconds), calculating the forces and movements of all atoms.Reveals the dynamic process of how the dye molecule approaches and binds to the surface.
Binding Free Energy Calculation Methods like MM/PBSA or MM/GBSA are used to calculate the free energy change upon binding.Quantifies the strength of the adsorption, indicating how strongly the dye is bound to the material.
Interaction Analysis Identification of specific intermolecular interactions (e.g., hydrogen bonds, van der Waals forces, electrostatic interactions).Elucidates the key forces responsible for the adsorption, which is crucial for designing better dyeing processes.

Predictive Modeling for Environmental Fate and Degradation Kinetics

Predictive models are computational tools used to estimate the fate of chemicals in the environment, including their distribution, persistence, and degradation pathways. These models use the chemical's physical-chemical properties and structural information to predict its behavior in various environmental compartments like water, soil, and air. The kinetics of degradation, often modeled as pseudo-first-order or pseudo-second-order reactions, describe the rate at which a compound breaks down.

There is a lack of specific studies that apply predictive environmental fate models or detail the degradation kinetics for this compound. Such research is crucial for assessing the environmental impact of the dye. For instance, studies on the degradation of other dyes, such as Acid Green 25, have utilized electrochemical methods to determine degradation rates and pathways. electrochemsci.org Similar approaches could be applied to this compound to understand its persistence and the nature of its degradation products.

A predictive study on this compound would likely involve the following models and parameters.

Model/Parameter Description Potential Insight for this compound
QSAR Models Quantitative Structure-Activity Relationship models predict properties based on molecular structure.Estimation of biodegradability, bioaccumulation potential, and toxicity without extensive experimental testing.
Multimedia Fate Models Models like EQC (Equilibrium Criterion) predict the distribution of a chemical in different environmental compartments.Determines whether this compound is likely to accumulate in water, sediment, or soil.
Degradation Rate Constant (k) An empirical constant derived from experimental data that quantifies the speed of a degradation reaction.A key parameter for assessing the persistence (half-life) of the dye in the environment.
Kinetic Models Mathematical models (e.g., Langmuir-Hinshelwood, pseudo-first/second order) that describe the rate of degradation processes. mdpi.comHelps to understand the mechanism of degradation under specific conditions (e.g., photocatalysis, biodegradation).

Machine Learning and Artificial Intelligence Applications in Materials Design and Process Optimization

No specific applications of ML or AI in the design or process optimization of this compound have been reported in the available literature. The application of these technologies could involve developing models trained on large datasets of dye structures and properties to predict the characteristics of novel anthraquinone dyes. AI could also be used to optimize the synthesis of this compound, which traditionally involves the condensation of bromamic acid with an arylamine, by predicting the ideal catalysts, solvents, and reaction conditions. patsnap.com

The potential applications of AI and ML for this compound are summarized below.

Application Area AI/ML Approach Potential Benefit for this compound
New Dye Design Generative models (e.g., GANs, VAEs) trained on known dye structures.Discovery of novel green anthraquinone dyes with potentially superior properties to this compound.
Property Prediction Predictive models (e.g., Random Forest, Gradient Boosting) trained on structure-property data.Rapidly screen virtual compounds for desired properties like color, fastness, and low toxicity. nih.gov
Synthesis Optimization AI-driven platforms can explore reaction parameter space (temperature, pressure, catalysts) to find optimal synthesis routes.Increase the yield and purity of this compound synthesis while minimizing energy consumption and byproducts.
Dyeing Process Control ML models can analyze real-time data from dyeing machines to predict and control color consistency and uptake.Reduce non-conformities in textile dyeing, leading to less waste and higher quality products. scitepress.org

Advanced Applications and Emerging Research Frontiers of Acid Green 28 Non Textile Dyeing, Non Clinical

Integration into Advanced Materials for Sensing and Functional Devices

The inherent chromophoric and electrochemical properties of anthraquinone (B42736) dyes, such as Acid Green 28, make them promising candidates for integration into advanced materials for sensing and functional devices. The electron-rich anthraquinone core and the presence of auxochromes can be exploited for the development of chemosensors and optical materials.

Research into anthraquinone-based sensors has demonstrated their capability to detect various analytes. For instance, derivatives of anthraquinone have been successfully employed as colorimetric and fluorometric sensors for metal ions like Cu²⁺. rsc.org The mechanism often involves the coordination of the metal ion with the oxygen and nitrogen atoms in the anthraquinone structure, leading to a discernible change in the dye's absorption or emission spectrum. Given that this compound possesses a similar anthraquinone scaffold, it is plausible that it could be adapted for the development of selective ion sensors.

Table 1: Potential Sensing Applications of Anthraquinone Dyes

AnalyteSensing MechanismPotential Application
Metal Ions (e.g., Cu²⁺)Chelation leading to colorimetric or fluorometric changes. rsc.orgEnvironmental monitoring, industrial process control.
pHProtonation/deprotonation of functional groups affecting the chromophore.pH-responsive materials, smart packaging.
Volatile Organic Compounds (VOCs)Adsorption onto a dye-impregnated matrix causing a shift in optical properties.Indoor air quality monitoring, industrial safety.

This table is illustrative and based on the potential of anthraquinone structures similar to this compound.

Role in Green Catalysis and Sustainable Chemical Processes

The field of green chemistry is actively seeking environmentally benign catalysts for a variety of chemical transformations. Anthraquinones and their derivatives have been investigated for their potential role in photocatalysis, acting as photosensitizers to drive chemical reactions with light. nih.govsciopen.com The core structure of this compound, being an anthraquinone, suggests its potential to participate in such sustainable chemical processes.

Photocatalysis often involves the generation of reactive oxygen species (ROS) upon light absorption by a photosensitizer. These ROS can then be used to degrade pollutants or to drive specific organic syntheses. Studies on other anthraquinone dyes have shown their ability to act as photocatalysts for the degradation of environmental pollutants. mdpi.comajol.infonih.gov For instance, the photocatalytic degradation of anthraquinone dye Reactive Blue 19 has been demonstrated using TiO₂ as a catalyst, where the dye itself is the target of degradation. ajol.info However, the anthraquinone moiety can also be harnessed to catalyze other reactions. The electron transfer properties of the excited state of anthraquinone derivatives are key to their photocatalytic activity.

The sulfonic acid groups on this compound could enhance its solubility in aqueous media, a desirable trait for many green catalytic applications. Furthermore, these groups could be used to immobilize the dye onto solid supports, creating heterogeneous catalysts that are easily separable from the reaction mixture, which is a core principle of green chemistry.

Table 2: Comparison of Photocatalytic Systems for Dye Degradation

Photocatalytic SystemTarget DyeEfficiencyReference
UV/PeroxydisulfateAcid Blue 129 (Anthraquinone)High decolorization effect mdpi.com
UV/H₂O₂Acid Blue 129 (Anthraquinone)Less effective than UV/PDS mdpi.com
UV/TiO₂Reactive Blue 19 (Anthraquinone)Complete decolorization in 10 min ajol.info

This table provides context on the photocatalytic degradation of similar anthraquinone dyes, suggesting the potential for this compound in related applications.

Advanced Research on Photostability and Degradation Kinetics in Material Systems

For any application involving exposure to light, the photostability of the functional dye is a critical parameter. The integration of this compound into advanced materials necessitates a thorough understanding of its photostability and degradation kinetics within those specific matrices. The polymer matrix can have a significant effect on the photostability of an embedded dye. researchgate.netoptica.org

The degradation of dyes in polymer films can be influenced by several factors, including the chemical nature of the polymer, the presence of oxygen, and the intensity and wavelength of the incident light. Research on the photobleaching of other dyes in polymer matrices, such as polyvinyl alcohol (PVA), has shown that the degradation kinetics can be complex and are often influenced by the dye's concentration and the glass transition temperature of the polymer. austinpublishinggroup.com

Understanding the degradation pathways of this compound within a material system is crucial for predicting its long-term performance. The anthraquinone core is generally known for its good lightfastness, which is a desirable characteristic. However, the substituents on the anthraquinone ring can influence its photochemical reactivity. Advanced analytical techniques, such as mass spectrometry, can be employed to identify the degradation products and elucidate the mechanisms of photodegradation. This knowledge can then be used to design more robust material systems with enhanced longevity.

Table 3: Factors Influencing Dye Photostability in Polymer Matrices

FactorInfluence on Photostability
Polymer Matrix ChemistryCan provide a protective environment or participate in degradation reactions. researchgate.net
Dye ConcentrationHigher concentrations can lead to aggregation and altered photophysics.
Presence of UV-absorbersCan protect the dye from harmful UV radiation. researchgate.net
Oxygen Permeability of the MatrixOxygen can participate in photo-oxidative degradation pathways.
Light Intensity and WavelengthHigher intensity and shorter wavelengths generally accelerate degradation.

Interdisciplinary Research with Nanotechnology and Biomaterials Science

The convergence of nanotechnology and biomaterials science offers exciting new avenues for the application of functional dyes like this compound. The synthesis of dye-based nanoparticles and the conjugation of dyes to biopolymers are active areas of research with significant potential. spiedigitallibrary.orgnih.gov

In nanotechnology, this compound could be incorporated into or onto nanoparticles to create functional nano-probes for bioimaging. spiedigitallibrary.orgresearchgate.net The fluorescent properties of the dye, although not its primary feature, could potentially be enhanced or modified upon nano-encapsulation. The sulfonic acid groups could also be used to functionalize the surface of nanoparticles, imparting specific solubility and targeting capabilities.

In the realm of biomaterials science, the covalent attachment or non-covalent association of this compound with biopolymers could lead to the development of novel functional materials. nih.govekb.eg For example, the sulfonic acid groups could interact with cationic biopolymers to form stable complexes. Such dye-biopolymer conjugates could be explored for applications in tissue engineering, where they might serve as visual cues for material degradation or as components of biosensors integrated into scaffolds. The functionalization of polymers with sulfonic acid groups has been shown to be an effective method for inducing the nucleation of apatite, a key component of bone, suggesting a potential role in biomimetic materials. nih.gov

Table 4: Potential Applications of this compound in Nanotechnology and Biomaterials

FieldPotential ApplicationRationale
NanotechnologyFluorescent nanoprobes for bioimaging. spiedigitallibrary.orgEncapsulation can enhance fluorescence and provide biocompatibility.
NanotechnologySurface functionalization of nanoparticles.Sulfonic acid groups can modulate solubility and surface charge.
Biomaterials ScienceDye-biopolymer conjugates for smart materials. nih.govColorimetric response to environmental changes (pH, ions).
Biomaterials ScienceComponent in biomimetic materials.Sulfonic acid groups may promote mineralization. nih.gov

Future Outlook and Grand Challenges in Acid Green 28 Research

Addressing Scalability and Economic Viability of Remediation Technologies

A significant hurdle in the widespread implementation of effective remediation for Acid Green 28 lies in the scalability and economic feasibility of current technologies. While various physical, chemical, and biological methods have demonstrated efficacy in laboratory settings, their transition to industrial-scale applications is often hindered by high operational costs and logistical complexities. jabonline.inaustinpublishinggroup.com

Current remediation strategies encompass a range of techniques, each with its own set of advantages and limitations. Adsorption, for instance, is noted for its operational simplicity and cost-effectiveness, utilizing materials such as activated carbon or bio-adsorbents to remove the dye from wastewater. lidsen.commdpi.com However, the regeneration of adsorbents and the disposal of the resulting sludge present secondary environmental concerns. austinpublishinggroup.com Advanced oxidation processes (AOPs), while highly effective in degrading the complex structure of this compound, often entail substantial energy consumption and chemical costs, making them less economically attractive for large-scale operations. jabonline.inaustinpublishinggroup.com

Biological treatment methods, which employ microorganisms to break down the dye, are generally considered eco-friendly and cost-effective. lidsen.comcsuohio.edu The challenge with these approaches is their often slower reaction rates and the need for specific environmental conditions to maintain microbial activity, which can be difficult to control in large, variable industrial effluent streams. jabonline.in

Table 1: Comparative Analysis of Remediation Technologies for Dye Wastewater

TechnologyAdvantagesDisadvantagesScalability ChallengesEconomic Viability
AdsorptionSimple operation, cost-effective, potential for adsorbent recycling. lidsen.commdpi.comSludge generation, potential for secondary pollution. austinpublishinggroup.comRegeneration of adsorbents, disposal of saturated materials.Generally high, depending on the cost of the adsorbent.
Advanced Oxidation Processes (AOPs)High degradation efficiency, can mineralize dyes completely. jabonline.inHigh energy consumption, high cost of chemical reagents. jabonline.inaustinpublishinggroup.comEnergy requirements, handling of hazardous chemicals.Moderate to low due to high operational costs.
Biological TreatmentEco-friendly, cost-effective, can treat a wide range of dyes. lidsen.comcsuohio.eduSlow reaction rates, sensitivity to environmental conditions. jabonline.inMaintaining optimal conditions for microbial growth, long treatment times.High, due to low operational and energy costs.
Membrane FiltrationHigh removal efficiency, produces high-quality effluent.Membrane fouling, high operational pressure required. jabonline.inFouling control, cost of membrane replacement.Moderate, influenced by membrane lifespan and energy costs.

Development of Novel "Green" Synthesis Routes with Reduced Environmental Footprint

The traditional synthesis of triphenylmethane (B1682552) dyes, including this compound, often involves the use of hazardous chemicals and generates significant amounts of waste, contributing to a substantial environmental footprint. researchgate.net A key area of future research is the development of "green" synthesis routes that are more sustainable and environmentally friendly. chemicalbull.com

One promising approach is the exploration of solvent-free reaction conditions, such as microwave-assisted synthesis. researchgate.net This method can significantly reduce reaction times and energy consumption while eliminating the need for volatile organic solvents. Another avenue of investigation is the use of biocatalysts, such as enzymes, to facilitate the synthesis process under milder and more environmentally benign conditions.

Furthermore, there is a growing interest in the use of bio-based raw materials as precursors for dye synthesis. chemicalbull.com This would reduce the reliance on petrochemicals and contribute to a more circular economy. chemicalbull.com The development of low-impact synthetic dyes is also a critical area of focus, aiming to create dyes that are biodegradable and have reduced toxicity. chemicalbull.compatsnap.com

The overarching goal is to redesign the synthesis of this compound from the ground up, incorporating the principles of green chemistry to minimize waste, reduce energy consumption, and utilize safer chemicals. krendall.it This will require a multidisciplinary approach, combining expertise in organic chemistry, catalysis, and biotechnology.

Advancing Understanding of Complex Degradation Pathways and By-product Formation

While the removal of color from textile effluents is a primary objective, a deeper understanding of the degradation pathways of this compound and the formation of intermediate by-products is crucial for ensuring a truly effective and safe remediation process. The breakdown of complex dye molecules can sometimes lead to the formation of intermediates that are more toxic than the parent compound. mdpi.comnih.gov

Current research indicates that the degradation of dyes can proceed through various mechanisms, including the generation of reactive oxygen species (ROS) such as hydroxyl radicals, which attack the chromophoric structure of the dye. acs.orgnih.gov However, the exact sequence of these reactions and the identity of all resulting by-products for this compound are not yet fully elucidated.

Future research should employ advanced analytical techniques, such as mass spectrometry and nuclear magnetic resonance spectroscopy, to identify and quantify the intermediates formed during different degradation processes. northwestern.edu This will allow for a more comprehensive assessment of the toxicity of the treated effluent and help to optimize remediation conditions to ensure the complete mineralization of the dye to harmless substances like carbon dioxide and water. acs.org A thorough understanding of these pathways is essential for developing remediation strategies that not only decolorize the wastewater but also detoxify it.

Harnessing Artificial Intelligence and Big Data for Accelerated Discovery

Q & A

Q. What computational models are validated for predicting the adsorption efficiency of this compound onto novel nanomaterials?

  • Methodological Answer : Apply Langmuir and Freundlich isotherm models to experimental adsorption data. Validate predictions using molecular dynamics simulations to assess nanomaterial surface interactions (e.g., graphene oxide functional groups). Cross-reference with XPS and BET surface area analysis .

Q. How can researchers design experiments to isolate the contribution of this compound’s sulfonic groups to its dye-fiber binding affinity?

  • Methodological Answer : Synthesize structural analogs with modified sulfonic groups and compare binding kinetics via quartz crystal microbalance (QCM) or fluorescence quenching assays. Use FTIR to confirm bond formation between dye and substrate (e.g., wool, cellulose) .

Data Analysis and Contradiction Management

Q. What statistical approaches resolve contradictions in batch-to-batch variability of this compound’s chromatic properties?

  • Methodological Answer : Apply ANOVA to assess variability across production batches. Use principal component analysis (PCA) to identify latent variables (e.g., impurity profiles, synthesis temperature). Validate with accelerated stability studies under ISO 105-B02 lightfastness protocols .

Q. How should researchers interpret conflicting results on this compound’s genotoxicity in in vitro vs. in vivo assays?

  • Methodological Answer : Conduct meta-analyses of existing data, focusing on assay conditions (e.g., metabolic activation in Ames tests). Use weight-of-evidence frameworks to evaluate relevance to human health. Supplement with comet assays to measure DNA damage thresholds .

Ethical and Reproducibility Considerations

Q. What protocols ensure ethical reporting of this compound’s environmental persistence in interdisciplinary studies?

  • Methodological Answer : Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable). Disclose all experimental parameters (e.g., temperature, agitation rates) in supplementary materials. Cite primary literature to avoid "citation amnesia" of negative results .

Q. How can researchers mitigate bias when selecting literature for comparative studies on this compound’s industrial applications?

  • Methodological Answer : Implement systematic review protocols (PRISMA guidelines) with explicit inclusion/exclusion criteria. Use citation tracking tools (e.g., Web of Science) to identify grey literature and avoid publication bias. Disclose funding sources and conflicts of interest .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.